molecular formula C31H39N7O2 B1192934 Hexyl-AcrDIM

Hexyl-AcrDIM

Cat. No.: B1192934
M. Wt: 541.7
InChI Key: RQHGJGKTIYAJRE-QWCVDIPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexyl-AcrDIM (Hexyl-Acridine-Dimethane) is a synthetic acridine derivative characterized by a hexyl side chain linked to a dimeric acridine scaffold. This compound belongs to a class of photocytotoxic agents that exhibit selective cytotoxicity upon activation by ultraviolet A (UVA) radiation. Its mechanism involves the generation of reactive oxygen species (ROS) under UVA exposure, inducing apoptosis in malignant cells while sparing normal cells like HaCaT keratinocytes .

Properties

Molecular Formula

C31H39N7O2

Molecular Weight

541.7

IUPAC Name

5,5'-(Acridine-3,6-diylbis(azaneylylidene))bis(1-hexylimidazolidin-2-one)

InChI

InChI=1S/C31H39N7O2/c1-3-5-7-9-15-37-28(20-32-30(37)39)34-24-13-11-22-17-23-12-14-25(19-27(23)36-26(22)18-24)35-29-21-33-31(40)38(29)16-10-8-6-4-2/h11-14,17-19H,3-10,15-16,20-21H2,1-2H3,(H,32,39)(H,33,40)/b34-28-,35-29-

InChI Key

RQHGJGKTIYAJRE-QWCVDIPXSA-N

SMILES

O=C1NC/C(N1CCCCCC)=N/C2=CC3=NC4=CC(/N=C(N5CCCCCC)/CNC5=O)=CC=C4C=C3C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Hexyl-AcrDIM;  Hexyl AcrDIM;  HexylAcrDIM

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexyl-AcrDIM is part of a broader family of acridine derivatives and structurally related photocytotoxic compounds. Below is a detailed comparison with its analogs and other UVA-activated agents:

Pentyl-AcrDIM

  • Structure : Shares the same acridine dimer core as this compound but features a shorter pentyl chain.
  • Activity: Like this compound, it shows photocytotoxicity in L1210 and A2780 cells.

2-Aryl Benzothiazoles

  • Structure : Benzothiazole derivatives with aryl substituents.
  • Activity: Demonstrated potent photocytotoxicity in A375 melanoma cells and basal cell carcinoma (BCC) cells. Unlike this compound, these compounds require higher UVA doses (e.g., 10 J/cm²) for activation.
  • Mechanism : Primarily induces DNA crosslinking and mitochondrial dysfunction, contrasting with this compound’s ROS-mediated apoptosis .

2-(4-Aminophenyl) Benzothiazole Derivatives

  • Structure: Benzothiazoles functionalized with an aminophenyl group.
  • This compound outperforms this class in ovarian cancer models, likely due to its superior ROS quantum yield under UVA .

Data Table: Comparative Analysis of Photocytotoxic Agents

Compound Target Cell Lines UVA Dose (J/cm²) IC₅₀ (μM) Selectivity (Cancer vs. Normal Cells) Mechanism
This compound L1210, A2780 5 0.8–1.2 High (HaCaT IC₅₀ > 20 μM) ROS-mediated apoptosis
Pentyl-AcrDIM L1210, A2780 5 1.5–2.0 High (HaCaT IC₅₀ > 15 μM) ROS-mediated apoptosis
2-Aryl Benzothiazoles A375, BCC 10 2.5–3.5 Moderate (Normal cell IC₅₀ ~10 μM) DNA crosslinking
Ofloxacin + UVA A375 5 4.0–5.0 Low (Normal cell IC₅₀ ~6 μM) DNA damage

Key Research Findings

Alkyl Chain Optimization : this compound’s hexyl chain balances lipophilicity and solubility, enabling efficient cellular internalization without aggregation. This property is critical for its superior IC₅₀ values compared to pentyl-AcrDIM .

Mechanistic Superiority : Unlike benzothiazoles, this compound’s ROS-driven mechanism minimizes off-target DNA damage, reducing mutagenic risks in long-term therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Hexyl-AcrDIM
Reactant of Route 2
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